4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Crystallography Conformational Analysis Sulfonamide SAR

SAR teams developing sulfonamide-based probes often lack quantitative conformational benchmarks for N-aryl substituents. 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (CAS 19837-79-7) closes this gap with its fully solved single-crystal X-ray structure. • Distinct 78.4° inter-ring dihedral angle-validates force field parameters and DFT calculations. • 3-methoxyphenyl substitution provides a defined baseline for comparing ortho- and para-analogs in carbonic anhydrase or LSD1 inhibitor programs. • Well-documented 94.8% yield synthetic route enables reliable scale-up. Shipped with full characterization (NMR, MS, IR). For R&D use only.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 19837-79-7
Cat. No. B1284964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-methoxyphenyl)benzenesulfonamide
CAS19837-79-7
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3
InChIKeyUZOMUMXEMHCZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(3-methoxyphenyl)benzenesulfonamide Overview


4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (CAS 19837-79-7) is a synthetic sulfonamide derivative with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol [1]. It belongs to the class of N-aryl benzenesulfonamides, characterized by a primary aromatic amine at the 4-position and a 3-methoxyphenyl substituent on the sulfonamide nitrogen. Its solid-state structure has been fully elucidated via single-crystal X-ray diffraction [2], and its synthetic route from N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide via catalytic hydrogenation is well-documented, achieving a 94.8% yield [3].

Crystal structure Full single-crystal X-ray structure solved – benchmark for docking and polymorph screening.
SAR expansion Defined 3‑methoxyphenyl substitution enables systematic N‑aryl benzenesulfonamide SAR exploration.
Synthesis benchmark Reproducible high‑yield catalytic hydrogenation route provides a scalable process reference.

Why Generic Analogs Fail for CAS 19837-79-7


In sulfonamide-based drug discovery, minor structural modifications—particularly to the N-aryl substituent—can profoundly alter molecular conformation, noncovalent interaction networks, and biological target engagement [1]. The 3-methoxyphenyl moiety in CAS 19837-79-7 imposes a distinct torsional preference at the S–N bond, which directly influences the spatial presentation of the 4-amino group [2]. Generic substitution with unsubstituted phenyl, 4-methoxyphenyl, or 2-methoxyphenyl analogs yields different crystal packing motifs and intramolecular hydrogen-bonding patterns, which may translate to divergent binding affinities and physicochemical properties [3]. The quantitative evidence below substantiates why this specific substitution pattern cannot be assumed interchangeable with close structural analogs.

Regioisomer mismatch (2‑OMe vs 3‑OMe)
Positional isomerism on the N‑aryl ring shifts the S–N torsional angle and crystal packing. Conformational presentation for target engagement may not transfer directly.
Unsubstituted phenyl analog
Removing the 3‑methoxy group substantially lowers lipophilicity, altering predicted membrane permeability and ADME profile relative to the 3‑OMe derivative.
Other N‑aryl modifications
Substituent changes (e.g. 4‑OMe, halogens) can shift electronic and steric profiles that control carbonic anhydrase and LSD1 selectivity; class‑level SAR may not reproduce.

Quantitative Comparison with Analogs


Crystal Conformation: 3-Methoxy vs. 2-Methoxy Regioisomer

X-ray crystallography reveals that CAS 19837-79-7 (compound 2b) adopts a distinct molecular conformation in the solid state compared to its 2-methoxyphenyl regioisomer (2a) [1]. The N–H group of the sulfonamide moiety acts as a hydrogen-bond donor to the oxygen atom of the methoxy group. In 2b (3-OCH3), this intramolecular interaction is geometrically more favorable, leading to a different torsional angle about the S–N bond. Specifically, the dihedral angle between the two aromatic rings in 2b is 78.4°, whereas in 2a (2-OCH3) this angle is constrained to 62.1° due to steric hindrance from the ortho-methoxy group [1]. Additionally, 2b crystallizes in the orthorhombic space group Pbca (a = 6.0734 Å, b = 15.4472 Å, c = 27.066 Å) with a unit cell volume of 2539.3 ų [1].

Crystal conformation: 3‑OMe vs 2‑OMe
Head‑to‑head
78.4° vs 62.1° Δ16.3°
Conformational preference may affect docking pose predictions.
Single‑crystal XRD at 120 K; orthorhombic Pbca.
Crystallography Conformational Analysis Sulfonamide SAR

LogP and TPSA Differentiation from Common Scaffolds

Computational prediction of physicochemical descriptors demonstrates that CAS 19837-79-7 possesses a LogP of 2.0782 and a Topological Polar Surface Area (TPSA) of 81.42 Ų . These values position the compound within favorable drug-likeness space according to Lipinski's Rule of Five, with a molecular weight of 278.33 g/mol, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . In comparison, the unsubstituted parent compound 4-aminobenzenesulfonamide (sulfanilamide) has a LogP of approximately -0.62 and a TPSA of 94.56 Ų [1]. The 3-methoxyphenyl substitution increases lipophilicity by nearly three LogP units while modestly reducing polar surface area, thereby enhancing predicted membrane permeability without sacrificing aqueous solubility below acceptable thresholds.

LogP vs unsubstituted parent
Cross‑study
ΔLogP ≈ +2.70
Higher lipophilicity may enhance predicted membrane permeability.
In silico calculation; TPSA 81.42 Ų.
Physicochemical Properties Drug-likeness ADME Prediction

High-Yield Catalytic Hydrogenation Route

A reproducible and high-yielding synthetic route for CAS 19837-79-7 has been described in the patent literature [1]. The reduction of N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide using 10% Pd/C under a hydrogen atmosphere in a methanol/ethyl acetate solvent mixture at room temperature for 8 hours affords the target amine in 94.8% isolated yield after column chromatography [1]. This represents a robust, scalable preparation method with well-defined reaction conditions. In contrast, alternative N-arylation strategies for related sulfonamides often report more variable yields, typically ranging from 21% to 90% depending on the specific coupling partners and conditions [2].

Catalytic hydrogenation yield
Class‑level
94.8%
Supports scalable synthesis benchmarking.
Pd/C (10%), H₂, MeOH/EtOAc, 20 °C, 8 h.
Synthetic Methodology Process Chemistry Yield Optimization

SAR for Carbonic Anhydrase and LSD1 Inhibitors

While direct target engagement data for CAS 19837-79-7 remains limited, its core 4-aminobenzenesulfonamide pharmacophore is a well-established zinc-binding group (ZBG) for carbonic anhydrase (CA) isoforms, and the N-aryl substituent is a critical determinant of isoform selectivity [1]. Studies on structurally related N-(3-substituted-phenyl)benzenesulfonamides have identified this scaffold class as selective and reversible inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target in oncology [2]. Specifically, N-(3-substituted-phenyl)benzenesulfonamides were shown to act as reversible LSD1 inhibitors, and the substitution pattern on the N-phenyl ring was found to modulate potency [2]. The 3-methoxyphenyl moiety of CAS 19837-79-7 presents a distinct electronic and steric profile relative to unsubstituted phenyl or 4-substituted analogs, which positions it as a valuable tool compound for probing the SAR of these emerging target classes.

CA & LSD1 inhibitor SAR
Class‑level
3‑OMe pattern may influence isoform selectivity
Supports SAR expansion for carbonic anhydrase and LSD1 probes.
Scaffold‑class evidence; direct target data limited.
Carbonic Anhydrase LSD1 Inhibition Epigenetics Sulfonamide SAR

TGA Thermal Stability for Storage Guidance

Thermogravimetric analysis (TGA) of CAS 19837-79-7 has been performed as part of a comprehensive physicochemical characterization study of four methoxyphenyl sulfonamide derivatives [1]. The TGA thermogram indicates the temperature range over which the compound remains thermally stable without significant mass loss. While specific decomposition onset temperatures were not numerically reported in the open-access summary, the inclusion of TGA data in the full characterization package underscores that the thermal stability profile of this compound has been experimentally determined and can be referenced for establishing appropriate storage conditions, handling protocols, and for assessing compatibility with high-temperature synthetic transformations [1].

TGA thermal stability
Data to verify
TGA profile recorded; decomposition onset not numerically reported
Thermal stability data available for storage guidance.
Source confirms TGA characterization; request full thermogram for specifics.
Thermal Analysis Stability Material Characterization

Application Scenarios for 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide


Crystallography & Computational Chemistry Benchmark

Given its fully solved single-crystal X-ray structure and the availability of detailed conformational data including dihedral angles and hydrogen-bonding networks [1], CAS 19837-79-7 is an ideal candidate for use as a reference compound in computational chemistry workflows. Its distinct 78.4° dihedral angle between aromatic rings provides a quantitative benchmark for validating force field parameters, assessing the accuracy of conformational sampling algorithms, and calibrating density functional theory (DFT) calculations on sulfonamide-containing molecules [1]. The solved crystal structure (CSD or COD deposition) also makes it suitable for use in crystal structure prediction challenges and as a co-crystallization screening tool.

SAR Expansion: 3-Methoxyphenyl in Epigenetic and CA Programs

For laboratories engaged in developing carbonic anhydrase inhibitors or LSD1-targeted epigenetic probes, CAS 19837-79-7 serves as a defined chemical starting point for structure-activity relationship (SAR) exploration [2][3]. Its 3-methoxyphenyl substitution pattern represents a specific point in the chemical space of N-aryl benzenesulfonamides that has been implicated in modulating target selectivity and potency [2]. Procurement of this compound enables systematic analoging, where the 3-methoxy group can be used as a baseline for comparing ortho- and para-substituted analogs (e.g., 2-methoxyphenyl and 4-methoxyphenyl) to deconvolute the electronic and steric contributions to biological activity [3].

Synthetic Methodology: Validated Substrate for N-Arylation and Reduction

The well-documented, high-yielding synthesis of CAS 19837-79-7 (94.8% yield via Pd/C hydrogenation of the corresponding nitro precursor) provides a reliable benchmark for synthetic chemists developing new catalytic methodologies [4]. This compound can be employed as a model substrate to test the efficacy and functional group tolerance of novel heterogeneous catalysts, continuous flow hydrogenation systems, or alternative reducing agents. The availability of full characterization data (NMR, MS, IR) [1] allows for straightforward product verification and yield quantification, making it a practical internal standard for reaction optimization campaigns.

Application
Selection Property
Validation Focus
Crystallography & computational benchmark
Full crystal structure with dihedral angle data
Conformational sampling accuracy, force field validation
SAR expansion for CA & LSD1 probes
Defined 3‑methoxy N‑aryl substitution pattern
Selectivity profiling versus 2‑OMe, 4‑OMe and unsubstituted analogs
Synthetic methodology development
Reproducible high‑yield Pd/C hydrogenation protocol
Catalyst screening, reaction condition benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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